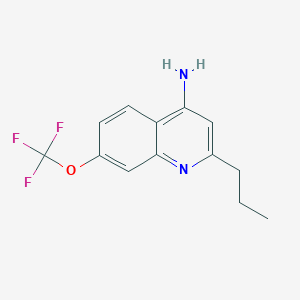

4-Amino-2-propyl-7-trifluoromethoxyquinoline

Beschreibung

4-Amino-2-propyl-7-trifluoromethoxyquinoline is a quinoline derivative characterized by a propyl group at position 2, a trifluoromethoxy substituent at position 7, and an amino group at position 2.

Eigenschaften

Molekularformel |

C13H13F3N2O |

|---|---|

Molekulargewicht |

270.25 g/mol |

IUPAC-Name |

2-propyl-7-(trifluoromethoxy)quinolin-4-amine |

InChI |

InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-5-4-9(7-12(10)18-8)19-13(14,15)16/h4-7H,2-3H2,1H3,(H2,17,18) |

InChI-Schlüssel |

ZCJJWOKOSXYNTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-propyl-7-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

Substitution with Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxy anions.

Industrial Production Methods

Industrial production of 4-Amino-2-propyl-7-trifluoromethoxyquinoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-propyl-7-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

4-Amino-2-propyl-7-trifluoromethoxyquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the development of advanced materials, including polymers and coatings

Wirkmechanismus

The mechanism of action of 4-Amino-2-propyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Research Implications and Gaps

- Biological Activity: The amino group at position 4 in the target compound may improve hydrogen-bonding interactions in biological targets compared to chloro analogues .

- Data Limitations: Direct experimental data (e.g., melting points, spectral profiles) for 4-Amino-2-propyl-7-trifluoromethoxyquinoline are absent; further studies are needed to validate inferred properties.

Biologische Aktivität

4-Amino-2-propyl-7-trifluoromethoxyquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of amino and trifluoromethoxy groups contributes to its unique chemical properties, influencing its biological activity.

Research indicates that 4-Amino-2-propyl-7-trifluoromethoxyquinoline exhibits several mechanisms of action:

- Autophagy Modulation : It has been identified as an autophagy pathway inhibitor, which is crucial in regulating cellular degradation processes. This modulation can be beneficial in treating various diseases, including cancer and neurodegenerative disorders .

- Bone Remodeling : The compound has shown potential in modulating bone density and remodeling processes. It acts by influencing serotonin levels, which are known to affect bone metabolism .

- Cancer Cell Activity : Preliminary studies suggest that 4-Amino-2-propyl-7-trifluoromethoxyquinoline may inhibit the proliferation of certain cancer cells, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of 4-Amino-2-propyl-7-trifluoromethoxyquinoline:

Case Studies

Several case studies have explored the efficacy of 4-Amino-2-propyl-7-trifluoromethoxyquinoline in various therapeutic contexts:

- Bone Disease Treatment : A study demonstrated that administration of this compound in animal models resulted in significant improvements in bone density and structure. The mechanism was linked to serotonin modulation, suggesting a novel approach for treating osteoporosis .

- Cancer Research : In vitro studies indicated that 4-Amino-2-propyl-7-trifluoromethoxyquinoline could inhibit the growth of specific cancer cell lines. These findings warrant further investigation into its potential as a chemotherapeutic agent .

- Neurodegenerative Disorders : Research has suggested that the compound's ability to modulate autophagy may offer therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease, where impaired autophagic processes are a hallmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.